REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.[CH:6]1[C:19]2[CH:18]([C:20]([NH2:22])=O)[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[O:11][C:10]=2[CH:9]=[CH:8][CH:7]=1.[NH4+].[OH-]>>[CH:16]1[C:17]2[CH:18]([C:20]#[N:22])[C:19]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[O:11][C:12]=2[CH:13]=[CH:14][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2OC3=CC=CC=C3C(C12)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux (45 min), when TLC
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
The solution was stirred (15 min)
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
EXTRACTION
|
Details
|
was extracted with ether (3×50 ml)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an yellow oil which
|
Type
|
CUSTOM
|
Details
|
crystallized immediately
|
Type
|
CUSTOM
|
Details
|
The product was purified by mplc
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2OC3=CC=CC=C3C(C12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |